molecular formula C15H23ClN2O3 B13798365 Salicylic acid, p-amino-, 2-(dimethylamino)cyclohexyl ester, hydrochloride CAS No. 78280-31-6

Salicylic acid, p-amino-, 2-(dimethylamino)cyclohexyl ester, hydrochloride

Katalognummer: B13798365
CAS-Nummer: 78280-31-6
Molekulargewicht: 314.81 g/mol
InChI-Schlüssel: QNHAIQCORNIVJV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Salicylic acid, p-amino-, 2-(dimethylamino)cyclohexyl ester, hydrochloride is a complex organic compound that combines the properties of salicylic acid and aminosalicylic acid derivatives

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of salicylic acid, p-amino-, 2-(dimethylamino)cyclohexyl ester, hydrochloride typically involves the esterification of salicylic acid derivatives with 2-(dimethylamino)cyclohexanol. The reaction is often catalyzed by acidic conditions, such as the use of p-toluenesulfonic acid in toluene . The esterification process requires careful control of temperature and pH to ensure high yield and purity of the product.

Industrial Production Methods

Industrial production of this compound may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to consistent product quality. The use of catalysts and solvents is optimized to minimize waste and improve efficiency.

Analyse Chemischer Reaktionen

Types of Reactions

Salicylic acid, p-amino-, 2-(dimethylamino)cyclohexyl ester, hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ester group to alcohols or other reduced forms.

    Substitution: The amino and ester groups can participate in substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce alcohols. Substitution reactions can lead to a variety of new ester or amide derivatives.

Wissenschaftliche Forschungsanwendungen

Salicylic acid, p-amino-, 2-(dimethylamino)cyclohexyl ester, hydrochloride has several scientific research applications:

Wirkmechanismus

The mechanism of action of salicylic acid, p-amino-, 2-(dimethylamino)cyclohexyl ester, hydrochloride involves its interaction with specific molecular targets. For example, aminosalicylic acid derivatives inhibit folic acid synthesis by binding to pteridine synthetase with greater affinity than para-aminobenzoic acid . This inhibition disrupts bacterial cell growth and multiplication, making it effective against certain bacterial infections.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

Salicylic acid, p-amino-, 2-(dimethylamino)cyclohexyl ester, hydrochloride is unique due to its combination of salicylic acid and aminosalicylic acid properties. This dual functionality allows it to be used in a broader range of applications, from medicinal chemistry to industrial processes.

Eigenschaften

CAS-Nummer

78280-31-6

Molekularformel

C15H23ClN2O3

Molekulargewicht

314.81 g/mol

IUPAC-Name

[2-(dimethylamino)cyclohexyl] 4-amino-2-hydroxybenzoate;hydrochloride

InChI

InChI=1S/C15H22N2O3.ClH/c1-17(2)12-5-3-4-6-14(12)20-15(19)11-8-7-10(16)9-13(11)18;/h7-9,12,14,18H,3-6,16H2,1-2H3;1H

InChI-Schlüssel

QNHAIQCORNIVJV-UHFFFAOYSA-N

Kanonische SMILES

CN(C)C1CCCCC1OC(=O)C2=C(C=C(C=C2)N)O.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.